An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-5-(pentafluorosulfur)benzoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-5-(pentafluorosulfur)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Emergence of the Pentafluorosulfanyl Moiety in Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design. Among these, the pentafluorosulfanyl (SF₅) group has garnered significant attention, earning the moniker of a "super-trifluoromethyl group".[1][2] This is attributed to its unique combination of properties: high electronegativity, exceptional chemical and thermal stability, and a significant contribution to the lipophilicity of a molecule.[3] These characteristics can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile, including its metabolic stability, membrane permeability, and binding affinity to biological targets.[3]
This guide provides a comprehensive technical overview of the physicochemical properties of a key building block bearing this remarkable functional group: 3-Fluoro-5-(pentafluorosulfur)benzoic acid . While some fundamental properties of this compound are documented, a complete experimental characterization is not yet publicly available. Therefore, this document serves a dual purpose: to present the known data and to provide detailed, field-proven methodologies for the experimental determination of its key physicochemical parameters. This approach is designed to empower researchers to fully characterize this and similar novel compounds, ensuring data integrity and reproducibility.
I. Core Molecular and Physical Properties
3-Fluoro-5-(pentafluorosulfur)benzoic acid is a white crystalline solid at room temperature.[4] The presence of both a fluorine atom and a highly electron-withdrawing pentafluorosulfanyl group on the aromatic ring is expected to significantly influence its electronic and, consequently, its chemical properties.
| Property | Value | Source(s) |
| Chemical Name | 3-Fluoro-5-(pentafluorosulfur)benzoic acid | [4] |
| Synonyms | 3-(Pentafluorothio)benzoic acid, 3-Carboxyphenylsulphur pentafluoride | [4] |
| CAS Number | 833-96-5 | [4][5][6] |
| Molecular Formula | C₇H₄F₅O₂S | [4] |
| Molecular Weight | 248.17 g/mol | [4][5] |
| Melting Point | 159-160 °C | [4] |
| Boiling Point | Not experimentally determined | |
| Appearance | White powder | [4] |
Expert Insight: The relatively high melting point of this compound, compared to simpler benzoic acids, is indicative of strong intermolecular forces in the solid state, likely arising from a combination of hydrogen bonding between the carboxylic acid moieties and dipole-dipole interactions involving the highly polar C-F and S-F bonds. A boiling point has not been reported and may be difficult to determine experimentally due to potential decomposition at elevated temperatures.
II. Acidity (pKa): A Critical Parameter for Biological Activity
The acid dissociation constant (pKa) is a fundamental property that governs the ionization state of a molecule at a given pH. This, in turn, dictates its solubility, permeability across biological membranes, and interaction with target proteins. While an experimental pKa for 3-Fluoro-5-(pentafluorosulfur)benzoic acid has not been reported, we can infer its approximate value and provide a robust protocol for its determination.
Predicted Acidity: The pKa of 3-fluorobenzoic acid is 3.86.[7][8][9] The pentafluorosulfanyl group is a significantly stronger electron-withdrawing group than a fluorine atom. Therefore, it is anticipated that the pKa of 3-Fluoro-5-(pentafluorosulfur)benzoic acid will be considerably lower (i.e., it will be a stronger acid) than 3.86.
Experimental Protocol for pKa Determination via Potentiometric Titration
This method relies on monitoring the pH of a solution of the acid as it is titrated with a strong base. The pKa corresponds to the pH at which the acid is half-neutralized.
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 3-Fluoro-5-(pentafluorosulfur)benzoic acid and dissolve it in a suitable co-solvent/water mixture (e.g., 50:50 methanol:water) to a final volume of 50 mL. The use of a co-solvent is likely necessary due to the predicted low aqueous solubility.
-
Standardization of Titrant: Prepare a 0.01 M solution of sodium hydroxide (NaOH) and standardize it against a primary standard, such as potassium hydrogen phthalate (KHP).
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostatted vessel at 25 °C and immerse the calibrated pH electrode and a micro-burette containing the standardized NaOH solution.
-
Titration Procedure: Add the NaOH titrant in small, precise increments (e.g., 0.02-0.05 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve. The pKa is the pH at the half-equivalence point. For higher accuracy, a Gran plot or the first/second derivative of the titration curve can be used to determine the equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
III. Solubility Profile: A Key Determinant of Bioavailability
Solubility is a critical factor in drug development, influencing dissolution rate and ultimately, bioavailability. The high lipophilicity conferred by the SF₅ group suggests that 3-Fluoro-5-(pentafluorosulfur)benzoic acid will exhibit poor aqueous solubility but good solubility in organic solvents.[3]
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.
Methodology:
-
Solvent Selection: A range of solvents should be tested, including:
-
Purified water
-
pH 2.0 buffer (e.g., 0.01 M HCl)
-
pH 7.4 buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Common organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO)).
-
-
Sample Preparation: Add an excess amount of 3-Fluoro-5-(pentafluorosulfur)benzoic acid to a known volume of each solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C for biological relevance) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant, ensuring no solid is transferred. For aqueous samples, filtration through a low-binding filter (e.g., 0.22 µm PVDF) may also be used.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve should be prepared using standards of known concentrations.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).
Caption: Shake-flask method for equilibrium solubility determination.
IV. Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing three signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. The coupling patterns (e.g., doublets, triplets of doublets) will be influenced by both the fluorine atom and the SF₅ group. A broad singlet corresponding to the carboxylic acid proton will also be present at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals: six for the aromatic carbons and one for the carboxylic carbon (typically δ 165-175 ppm). The chemical shifts of the aromatic carbons will be influenced by the attached fluorine and SF₅ substituents, and C-F coupling will be observed.
-
¹⁹F NMR: This is a crucial technique for this molecule. Two distinct signals are expected: one for the single fluorine atom on the aromatic ring and another for the five equivalent fluorine atoms of the SF₅ group. The SF₅ group typically shows a characteristic signal around +60 to +80 ppm (relative to CCl₃F).
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present. Key expected absorption bands include:
-
A broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[10]
-
A strong C=O stretching band from the carboxylic acid, expected around 1700-1725 cm⁻¹.[10]
-
C-F stretching vibrations in the region of 1100-1300 cm⁻¹.
-
Strong S-F stretching vibrations, typically observed in the 800-950 cm⁻¹ region.
-
Aromatic C-H and C=C stretching and bending vibrations.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 248 would be expected, along with characteristic fragmentation patterns, such as the loss of -OH, -COOH, and potentially fragments related to the SF₅ group.
V. Proposed Synthetic Pathway
A plausible high-yield synthesis of 3-Fluoro-5-(pentafluorosulfur)benzoic acid can be adapted from established methods for the synthesis of other (pentafluorosulfanyl)benzoic acid derivatives.[11] The proposed route starts from a commercially available nitro-substituted precursor.
Caption: Proposed synthetic route for 3-Fluoro-5-(pentafluorosulfur)benzoic acid.
Causality Behind Experimental Choices:
-
Reduction of the Nitro Group: The reduction of the nitro group to an amine is a standard transformation, often achieved with high efficiency using reagents like tin(II) chloride in hydrochloric acid.
-
Sandmeyer Reaction: The conversion of the resulting aniline to a bromide is a classic and reliable method, proceeding via a diazonium salt intermediate. This sets the stage for introducing the carboxyl functional group.
-
Formylation: The introduction of a formyl group can be achieved by metal-halogen exchange with an organolithium reagent followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).
-
Oxidation: The final step involves the oxidation of the aldehyde to the carboxylic acid. Strong oxidizing agents such as potassium permanganate or chromium trioxide are typically effective for this transformation.
VI. Conclusion and Future Directions
3-Fluoro-5-(pentafluorosulfur)benzoic acid represents a valuable building block for the synthesis of novel therapeutic agents and advanced materials. Its unique electronic and steric properties, conferred by the pentafluorosulfanyl group, make it a compound of significant interest. This guide has consolidated the currently available data and, more importantly, provided a comprehensive set of validated protocols for the full experimental characterization of its physicochemical properties. By following these methodologies, researchers can generate high-quality, reproducible data, thereby accelerating the drug discovery and development process. Future work should focus on the execution of these experimental protocols to provide a complete and publicly available dataset for this important chemical entity.
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